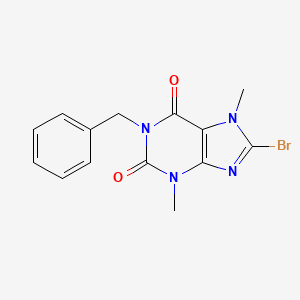

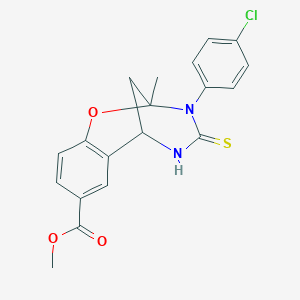

![molecular formula C18H12N2O3 B3007875 2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 478048-73-6](/img/structure/B3007875.png)

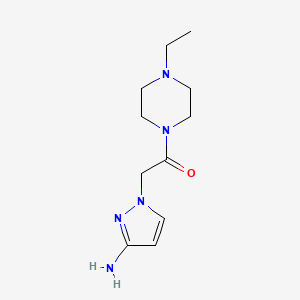

2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione" is a derivative of isoindole-1,3-dione, which is a structural motif found in various pharmacologically active compounds. The presence of the isoxazole ring attached to the isoindole-1,3-dione core suggests potential for diverse biological activities, as both isoxazole and phthalimide (a part of the isoindole-1,3-dione system) are known to be important in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has been shown to yield novel compounds with a spiro-linked structure, indicating that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from related precursors has been reported, which could provide insights into the synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure and conformation of a Mannich base derivative of isoindole-1,3-dione were determined, highlighting the importance of conformation and hydrogen bonding in the stability of these molecules . Similarly, the structure of a divalent sulfur substituted phthalimide was elucidated using X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations .

Chemical Reactions Analysis

The reactivity of isoindole-1,3-dione derivatives can be inferred from studies on similar compounds. The reaction between 3-methyl-1-phenyl-2-pyrazoline-4,5-dione and aromatic 1,2-diamines, for example, showed regioselectivity dependent on the substituent present, which could be relevant for the functionalization of the target compound . The characterization of the structure of an isoindole-1,3-dione derivative by NMR spectroscopy also provides valuable information on the chemical environment of the protons and carbons within the molecule, which is crucial for understanding its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives can be complex. The vibrational properties and crystal structure of a sulfur-substituted phthalimide derivative were studied, providing insights into the molecular interactions and stability of these compounds . Additionally, the combined experimental and theoretical studies on a related isoxazolidin derivative revealed information about the molecular and chemical properties, including electrophilic and nucleophilic nature, which could be extrapolated to the compound of interest .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- A study by Tan et al. (2016) developed a synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which could potentially include compounds similar to 2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione. These derivatives were synthesized starting from 3-sulfolene and involved epoxidation and cis-hydroxylation processes (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Structural Characterization

- Dioukhane et al. (2021) characterized the structure of a compound closely related to 2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione using NMR spectroscopy, highlighting the importance of this technique in confirming the identity and structure of such compounds (Dioukhane, Aouine, Nakkabi, Boukhssas, Faraj, & Alami, 2021).

Antimicrobial Studies

- Ahmed et al. (2006) synthesized alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes, including compounds structurally similar to 2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione. These compounds were tested for antibacterial properties, suggesting potential applications in chemotherapeutics (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

Photophysical Properties

- Akshaya et al. (2016) synthesized a novel phthalimide derivative containing an isoindole moiety and investigated its solvatochromic behavior and dipole moments. This research provides insights into the photophysical properties of isoindole-1,3-diones, relevant for understanding compounds like 2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione (Akshaya, Varghese, Lobo, Kumari, & George, 2016).

Propiedades

IUPAC Name |

2-[(3-phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3/c21-17-14-8-4-5-9-15(14)18(22)20(17)11-13-10-16(19-23-13)12-6-2-1-3-7-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIYZQZFHGWTAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3007804.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B3007814.png)